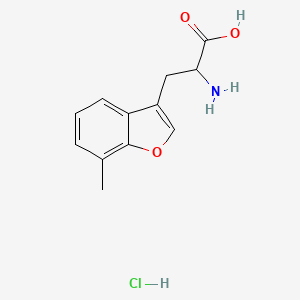

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride” is a compound with the CAS Number: 2361635-04-1 . It has a molecular weight of 255.7 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

Benzofuran compounds, which this compound is a part of, are ubiquitous in nature . They have been synthesized using various methods, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride” is a powder in its physical form . It is typically stored at room temperature . It has a molecular weight of 255.7 .Scientific Research Applications

- Benzofuran derivatives, such as EN300-7430403, have gained attention as potential antimicrobial agents. The benzofuran scaffold, with substitutions at the 5- or 6-position, has shown potent antibacterial activity . Researchers explore its effectiveness against various pathogens, including bacteria and fungi.

- Substituted benzofurans have demonstrated significant anticancer effects. For instance, compound 36 (Fig. 8) exhibited cell growth inhibition in different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Investigating EN300-7430403’s impact on cancer cells could yield valuable insights.

- Benzofuran derivatives can serve as ligands or substrates in transition metal-catalyzed reactions. Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction, benefits from functional group tolerance and mild conditions. EN300-7430403 might find utility in such catalytic processes .

- Recent advances in photoredox catalysis have led to the development of protocols for protodeboronation. EN300-7430403 could be explored as a substrate in this context, potentially enabling novel transformations or methane additions to alkenes .

Antimicrobial Agents

Anticancer Activity

Transition Metal Catalysis

Photoredox Catalysis

Safety and Hazards

properties

IUPAC Name |

2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIQZOJTJQVFQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)

![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2368119.png)

![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)

![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)